REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[O:3][C:4]1[CH:5]=[CH:6][C:7]([CH2:10][OH:11])=[N:8][CH:9]=1.[Mn]([O-])(=O)(=O)=[O:15].[K+]>O>[F:13][C:2]([F:1])([F:12])[O:3][C:4]1[CH:5]=[CH:6][C:7]([C:10]([OH:15])=[O:11])=[N:8][CH:9]=1 |f:1.2|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
FC(OC=1C=CC(=NC1)CO)(F)F
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rises to 25° C
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered
|
Type
|
WASH
|
Details
|
the solid washed several times with water
|
Type
|
CONCENTRATION
|
Details
|
The solution is concentrated to a small volume
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate several times
|
Type
|
WASH
|
Details
|
The extract is washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(OC=1C=CC(=NC1)C(=O)O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |